molecular formula C13H11NO2 B8805381 4-(6-Methoxypyridin-2-yl)benzaldehyde

4-(6-Methoxypyridin-2-yl)benzaldehyde

Cat. No.: B8805381
M. Wt: 213.23 g/mol
InChI Key: OQYLQLAVBZSSDL-UHFFFAOYSA-N
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Description

4-(6-Methoxypyridin-2-yl)benzaldehyde is a substituted benzaldehyde featuring a methoxy-decorated pyridinyl group at the para position of the benzaldehyde ring. It has been cataloged under identifiers BP-4179 and BA-4265 and was historically used in organic synthesis. However, commercial availability ceased due to its discontinued status . The compound’s structure combines aromatic aldehyde reactivity with the electron-donating methoxypyridyl moiety, making it a versatile intermediate for pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

4-(6-methoxypyridin-2-yl)benzaldehyde

InChI

InChI=1S/C13H11NO2/c1-16-13-4-2-3-12(14-13)11-7-5-10(9-15)6-8-11/h2-9H,1H3

InChI Key

OQYLQLAVBZSSDL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=N1)C2=CC=C(C=C2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their properties are summarized below:

Compound Substituent/Modification Key Features Reference
4-(6-Methoxypyridin-2-yl)benzaldehyde 6-Methoxy-pyridin-2-yl at C4 Discontinued; electron-donating methoxy enhances stability and reactivity .
4-(Trifluoromethyl)benzaldehyde CF₃ at C4 Electron-withdrawing CF₃ group increases electrophilicity; antimicrobial activity .
4-(2-Pyridyl)benzaldehyde Pyridin-2-yl at C4 Basic pyridine nitrogen facilitates coordination chemistry; used in heterocycle synthesis .
4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde Ethoxy-linked pyridyl at C4 Ethoxy spacer improves solubility; synthesized via literature methods .
4-Phenoxybenzaldehyde Phenoxy at C4 Phenoxy group enhances lipophilicity; used in FAAH inhibitor synthesis .
4-[18F]Fluorobenzaldehyde ¹⁸F at C4 Radiopharmaceutical applications; used in PET imaging .

Key Observations :

  • Electron Effects : Methoxy (target compound) and trifluoromethyl groups modulate electronic properties, affecting reactivity in nucleophilic additions or condensations.
  • Solubility : Ethoxy-linked analogs (e.g., 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde) exhibit improved aqueous solubility compared to the target compound .

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